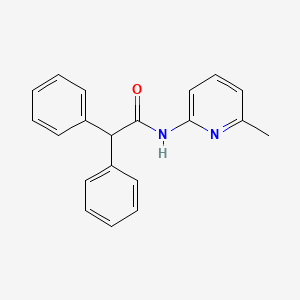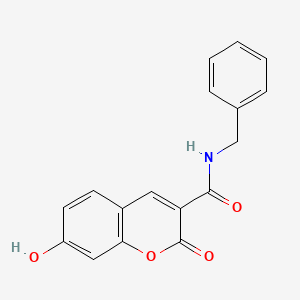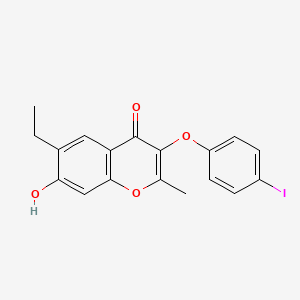![molecular formula C16H12ClF2NO B5912383 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK), a metabolic sensor that plays a crucial role in regulating energy homeostasis in cells. In recent years, A-769662 has emerged as a promising tool for studying the physiological and biochemical functions of AMPK, as well as a potential therapeutic agent for treating metabolic disorders such as diabetes and obesity.
Mécanisme D'action
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one activates AMPK by binding to the γ-subunit of the AMPK complex and inducing a conformational change that exposes the Thr-172 residue on the α-subunit, which is required for AMPK activation. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to activate AMPK independently of the upstream kinases LKB1 and CaMKKβ, which are the canonical activators of AMPK. The mechanism by which 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one activates AMPK is still not fully understood and is an active area of research.
Biochemical and Physiological Effects:
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to have a variety of biochemical and physiological effects in cells and organisms. It has been shown to increase glucose uptake and utilization in skeletal muscle and adipose tissue, decrease hepatic glucose production, and improve insulin sensitivity. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has also been shown to increase fatty acid oxidation and reduce lipid accumulation in adipocytes and liver cells. In addition, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to improve mitochondrial function, increase autophagy, and reduce inflammation in various cell types.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has several advantages as a research tool for studying AMPK. It is a potent and selective activator of AMPK, which allows for precise control of AMPK activity in cells and organisms. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has also been shown to have a low toxicity profile and is well-tolerated in animal models. However, there are also limitations to using 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one in lab experiments. It is a small molecule that can penetrate cell membranes and may have off-target effects on other cellular pathways. In addition, the synthesis of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one is a complex process that requires specialized expertise and equipment.
Orientations Futures
There are several future directions for research on 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one and AMPK. One area of research is to further elucidate the mechanism by which 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one activates AMPK and identify the binding site(s) of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one on the γ-subunit of the AMPK complex. Another area of research is to investigate the therapeutic potential of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one in treating metabolic disorders such as diabetes and obesity. 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been shown to improve glucose and lipid metabolism in animal models, and further studies are needed to determine its efficacy and safety in humans. Additionally, 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one may have potential applications in cancer therapy, as AMPK has been implicated in regulating tumor metabolism and growth.
Méthodes De Synthèse
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one can be synthesized using a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3,4-difluoroaniline to form an intermediate compound, which is then subjected to a series of chemical reactions to produce the final product. The synthesis of 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one is a complex process that requires expertise in organic chemistry and access to specialized equipment and reagents.
Applications De Recherche Scientifique
1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has been widely used as a research tool for studying the physiological and biochemical functions of AMPK. It has been shown to activate AMPK in a dose-dependent manner and induce the phosphorylation of downstream targets of AMPK, such as acetyl-CoA carboxylase (ACC) and endothelial nitric oxide synthase (eNOS). 1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one has also been used to investigate the role of AMPK in regulating glucose and lipid metabolism, mitochondrial function, autophagy, and inflammation.
Propriétés
IUPAC Name |
(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2NO/c1-10(20-13-6-7-14(18)15(19)9-13)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHCXZYJJVUMHU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Cl)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Cl)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2,2-bis(2-methoxy-2-oxoethyl)hydrazino]-4-oxobutanoic acid](/img/structure/B5912302.png)


![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)

![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-buten-1-one](/img/structure/B5912375.png)
![3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
![4-{[3-(3-methoxyphenyl)-1-methyl-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5912398.png)
![1-(4-chlorophenyl)-3-[(3-ethoxyphenyl)amino]-2-buten-1-one](/img/structure/B5912403.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
